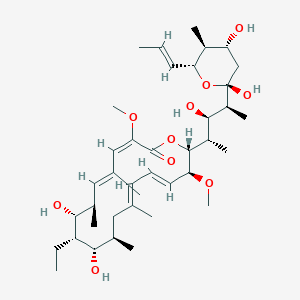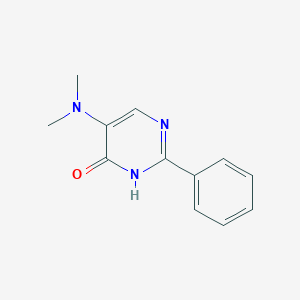
5-(Dimethylamino)-2-phenyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-phenyl-4-pyrimidinol, also known as dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is used as a treatment for premature ejaculation. However,
Mechanism of Action
Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of this neurotransmitter. Serotonin is involved in the regulation of mood, emotions, and sexual function, and increasing its levels can have a positive effect on these areas.
Biochemical and Physiological Effects
Dapoxetine has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. Dapoxetine has also been shown to increase the time to ejaculation and improve overall sexual satisfaction in men with premature ejaculation.
Advantages and Limitations for Lab Experiments
Dapoxetine has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the role of serotonin in various physiological processes. However, 5-(Dimethylamino)-2-phenyl-4-pyrimidinol also has limitations, as it is primarily used as a treatment for premature ejaculation and may not be suitable for investigating other areas of research.
Future Directions
There are a number of potential future directions for research on 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. One area of interest is the use of this compound in the treatment of depression and anxiety disorders. Another area of interest is the potential use of this compound as a tool for investigating the role of serotonin in various physiological processes. Additionally, further research is needed to better understand the long-term effects of this compound use and its potential side effects.
Synthesis Methods
The synthesis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol involves the reaction of 2-benzoylpyridine with hydrazine hydrate, followed by the condensation of the resulting compound with 4-chlorobutyrophenone. The final product is obtained through a cyclization reaction with formaldehyde and dimethylamine.
Scientific Research Applications
Dapoxetine has been extensively studied for its potential use in the treatment of premature ejaculation. It has been shown to significantly increase the time to ejaculation and improve overall sexual satisfaction in men with this condition. Dapoxetine has also been studied for its potential use in the treatment of depression and anxiety disorders.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(dimethylamino)-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-15(2)10-8-13-11(14-12(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16) |
InChI Key |
TZGUMBMSTTYOSC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=C(NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CN=C(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


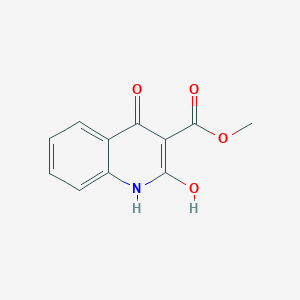
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)
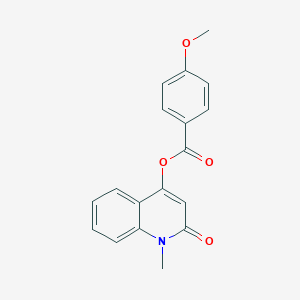


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
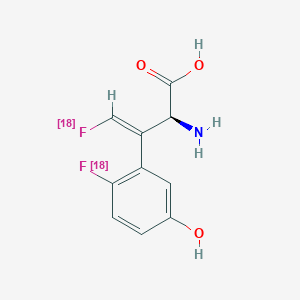
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
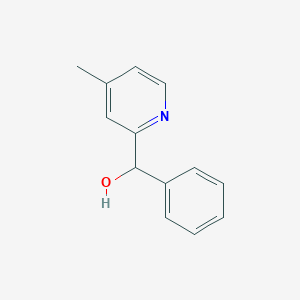
![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)
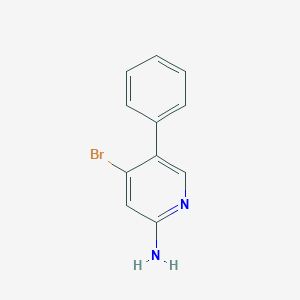
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
